1-(3-Azido-1H-1,2,4-triazol-1-yl)ethan-1-one
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Overview
Description
1-(3-Azido-1H-1,2,4-triazol-1-yl)ethan-1-one is a nitrogen-rich heterocyclic compound It features a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Azido-1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the reaction of 3-amino-1,2,4-triazole with acetic anhydride to form the corresponding acetylated product. This intermediate is then treated with sodium azide to introduce the azido group. The reaction conditions usually involve moderate temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction steps.
Chemical Reactions Analysis
Types of Reactions
1-(3-Azido-1H-1,2,4-triazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Properties
CAS No. |
61469-76-9 |
---|---|
Molecular Formula |
C4H4N6O |
Molecular Weight |
152.11 g/mol |
IUPAC Name |
1-(3-azido-1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C4H4N6O/c1-3(11)10-2-6-4(8-10)7-9-5/h2H,1H3 |
InChI Key |
KRQHXRJXXPGLTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=NC(=N1)N=[N+]=[N-] |
Origin of Product |
United States |
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